(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
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Overview
Description
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a methanesulfonyl group, and a hydroxymethyl group attached to the imidazole ring. It has a molecular formula of C12H14N2O3S and a molecular weight of 266.32 g/mol .
Mechanism of Action
Target of Action
“(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is an imidazole derivative. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its target of action. Imidazole derivatives can be involved in a wide range of biochemical pathways, given the diversity of their potential targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia or other nitrogen-containing compounds.
Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.
Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, alkyl halides, and aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl derivatives or de-sulfonylated products.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol: This compound has a sulfanyl group instead of a methanesulfonyl group.
(1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanol: This compound has a benzylsulfanyl group instead of a methanesulfonyl group
Uniqueness
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyl, methanesulfonyl, and hydroxymethyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
(3-benzyl-2-methylsulfonylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-18(16,17)12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWCAHNEMQRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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